2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide
Description
2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide is a bicyclic heterocyclic compound featuring a thiophene ring fused to a 1,4-thiazine 1,1-dioxide scaffold. The 3-oxo substituent further modulates reactivity and intermolecular interactions.
Properties
IUPAC Name |
1,1-dioxo-4H-thieno[3,2-b][1,4]thiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S2/c8-5-3-12(9,10)4-1-2-11-6(4)7-5/h1-2H,3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVLQJUKYOVFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1(=O)=O)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide typically involves the Curtius rearrangement of appropriate sulfamoylacylazides. These azides are prepared from known starting materials . The reaction conditions often include the use of solvents and specific temperature controls to ensure the successful formation of the desired product. Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Acid-Catalyzed Glycol Reaction
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Step A : Reaction of a thiophene sulfonamide precursor (formula 6) with glycol in the presence of an acid (e.g., HCl) yields intermediate dihydrothienothiazine-diol derivatives (compound 7) .
Base-Mediated Cyclization
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Step B1 : Cyclization of compound 7 under basic conditions (e.g., NaOH) generates the fused thienothiazine-1,1-dioxide scaffold (compound 8) .
Alkylation with Methoxypropyl Halides
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Step B2 : Reaction of compound 8 with 1-chloro-3-methoxypropane introduces a 3-methoxypropyl substituent at position 2, forming compound 9 with >95% yield in optimized conditions .
Functionalization at Position 6
The 6-position of the thienothiazine ring undergoes electrophilic substitution, enabling halogenation and sulfonamide formation:
Chlorination
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Treatment of the parent compound with Cl₂ or SOCl₂ introduces a chlorine atom at position 6, yielding 6-chloro derivatives (e.g., compound 5 with X=Cl) .
Sulfonamide Formation
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Reaction with sulfonating agents (e.g., sulfamide) produces 6-sulfonamide derivatives, critical for enhancing pharmacological activity .
Table 2: Substituent Effects on Reactivity and Yield
| Position | Substituent (X) | Reagents | Yield (%) | Application Notes |
|---|---|---|---|---|
| 6 | Cl | SOCl₂, DMF | 95 | Stabilizes ring for further alkylation |
| 6 | SO₂NH₂ | Sulfamide, K₂CO₃ | 76 | Enhances binding to biological targets |
Side-Chain Modifications
The 3-methoxypropyl side chain at position 2 can be further modified:
Demethylation
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Treatment with BBr₃ cleaves the methyl ether to generate a propanol side chain, enabling conjugation or additional functionalization .
Oxidation
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Oxidation of the 3-oxo group with KMnO₄ or CrO₃ converts it into a carboxylic acid, though this is rarely employed due to ring instability .
Spectroscopic Characterization
Key data for reaction validation:
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¹H-NMR : Distinct signals at δ 4.16–4.58 (methylene protons adjacent to S=O), δ 7.46–8.05 (thiophene protons) .
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LC-MS : Molecular ion peaks at m/z 204 (parent), 276 (3-methoxypropyl derivative), and 237 (6-chloro derivative) .
This systematic analysis highlights the compound’s versatility in electrophilic substitution, side-chain engineering, and cyclization-driven synthesis, supported by reproducible protocols and spectroscopic validation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of thiazine compounds exhibit significant antimicrobial properties. For instance, studies indicate that thieno[3,2-b]-1,4-thiazine derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties
Some studies suggest that thiazine derivatives may possess anti-inflammatory effects. The structural features of 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide allow for interactions with biological targets involved in inflammatory pathways. Further research is needed to elucidate the mechanisms behind these effects and their potential therapeutic applications .
Anticancer Activity
The compound has shown promise in preliminary studies as an anticancer agent. Its ability to induce apoptosis in cancer cells has been investigated, with some derivatives demonstrating selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .
Materials Science
Organic Photovoltaics
this compound and its derivatives are being explored in the field of organic photovoltaics (OPVs). The compound's electronic properties make it suitable as a building block for non-fullerene acceptors in solar cell applications. Research indicates that incorporating this compound into OPV formulations can enhance energy conversion efficiencies due to improved charge transport properties .
Conductive Polymers
The compound can also be utilized in the synthesis of conductive polymers. Polymers derived from thiazine structures are known for their electrical conductivity and stability. These materials are applicable in various electronic devices such as sensors and transistors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide involves the blockade of transmembrane voltage-dependent calcium channels present in vascular smooth muscle cells. This blockade leads to a decrease in calcium ion influx, resulting in the relaxation of vascular smooth muscle and a subsequent decrease in blood pressure . The molecular targets include the calcium channels themselves, and the pathways involved are primarily related to calcium ion transport and signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Ring Systems and Substituents
The compound’s fused thieno-thiazine dioxide structure differentiates it from related heterocycles. Key comparisons include:
Key Observations :
Key Observations :
Key Observations :
- Triazole derivatives (e.g., compound 6e ) outperform the lead drug dicloxacillin in antibacterial assays, highlighting the impact of hybrid heterocycles .
Biological Activity
2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.
The molecular formula for this compound is C₇H₇N₁O₂S₂ with a molecular weight of approximately 189.26 g/mol. The structure features a thieno and thiazine ring system that contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of thiazine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine can inhibit the proliferation of various cancer cell lines.
Case Study:
A study evaluating the effects of thiazine derivatives on human colon adenocarcinoma cell lines (HT-29 and LS180) demonstrated that these compounds significantly decreased cell viability at concentrations ranging from 10–100 µM without affecting normal epithelial cells . The mechanism involved cell cycle arrest and modulation of apoptosis-related proteins.
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Thiazine Derivative A | HT-29 | 10 | 70 |
| Thiazine Derivative B | LS180 | 50 | 40 |
| Thiazine Derivative C | CCD 841 CoTr | 100 | 95 |
Antimicrobial Activity
Thiazine derivatives have shown promising antimicrobial properties against various bacterial strains. For example, certain derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli.
Research Findings:
In vitro studies indicated that compounds related to 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against these pathogens .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazine derivatives is noteworthy. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
Mechanism of Action:
Research has shown that certain thiazine derivatives can downregulate NF-kB signaling pathways involved in inflammation .
Antiviral Activity
Thiazine derivatives also exhibit antiviral properties against various viruses. Studies have reported their effectiveness in inhibiting viral replication in vitro.
Example:
A derivative was found to inhibit the replication of influenza virus with an IC50 value indicating effective antiviral action .
Q & A
Q. What are the established synthetic routes for 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide derivatives?
The core structure is synthesized via oxidation of benzo[b][1,4]thiazine precursors. For example, 3-chloro-2H-benzo[b][1,4]thiazine 1,1-dioxide (compound 3 ) is obtained by reacting 2H-benzo[b][1,4]thiazin-3(4H)-one with PCl₅, followed by oxidation with m-CPBA . Advanced derivatives are synthesized via 1,3-dipolar cycloaddition of terminal alkynes (e.g., compound 4 ) with aryl azides using CuI catalysis, yielding 1,2,3-triazole-piperazine hybrids . Peroxide-free oxidation protocols using mild conditions (e.g., dichloromethane with m-CPBA) are recommended to improve safety and yield .
Q. How are structural and purity characteristics validated for these derivatives?
Characterization involves:
- Melting points (e.g., compounds 6a–6j range from 153–160°C) .
- ¹H/¹³C NMR to confirm substituent positions (e.g., δ 8.01 ppm for triazole protons in compound 8b ) .
- ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at 517.12 for 8b ) .
- Elemental analysis (e.g., C: 51.15%, H: 4.68% for 8b ) . Purity is assessed via silica gel chromatography and HPLC .
Q. What in vitro assays evaluate antibacterial activity?
The broth microdilution method determines minimum inhibitory concentrations (MICs) against Staphylococcus strains (MSSA, MRSA, VRSA). For example, compounds 6e , 6g , and 8e show MICs of 1.56–12.5 mg mL⁻¹, comparable to dicloxacillin . Hemolytic activity is measured via erythrocyte lysis assays, with compounds 8d and 8e showing <30% hemolysis at 100 mg mL⁻¹ .
Advanced Research Questions
Q. How do structural modifications impact antibacterial efficacy and selectivity?
- Electron-withdrawing groups (e.g., 4-bromophenyl in 8b ) enhance activity against MRSA by improving TLR4 binding (ΔG = −8.5 to −9.0 kcal mol⁻¹) .
- Piperazine-linked triazoles (e.g., 6i ) increase membrane permeability but may elevate hemolysis (~33%). Balancing substituent hydrophobicity (e.g., sulfonyl groups in 8d ) reduces toxicity while retaining potency .
- Steric hindrance from bulky substituents (e.g., 3-methoxypropyl) can reduce bacterial efflux pump interactions .
Q. How can in silico studies resolve discrepancies between antibacterial activity and experimental data?
Molecular docking with TLR4 proteins (PDB: 3FXI, 3VQ1) identifies key interactions:
- Hydrogen bonding between triazole moieties and Arg264/Asn272 residues .
- Van der Waals interactions with hydrophobic pockets in TLR4 . Discrepancies in MICs (e.g., compound 6f vs. 8e ) may arise from variations in bacterial strain resistance profiles or assay conditions .
Q. What methodological improvements address synthesis challenges?
- Peroxide-free oxidation (e.g., using m-CPBA in CH₂Cl₂) avoids hazardous peroxide byproducts .
- Microwave-assisted cycloaddition reduces reaction times for 1,2,3-triazole derivatives from 12 h to 30 minutes .
- Column chromatography optimization (e.g., hexane/EtOAc gradients) improves separation of polar sulfonyl derivatives .
Q. How do in silico ADME predictions align with experimental pharmacokinetics?
SWISS/ADME predictions for 8d and 8e show compliance with Lipinski’s rules (MW <500, logP <5), except for slight deviations in molecular weight (~517 Da). High gastrointestinal absorption (HIA >80%) correlates with oral bioavailability in murine models .
Methodological Considerations
Q. What strategies minimize hemolytic activity while retaining antimicrobial potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
